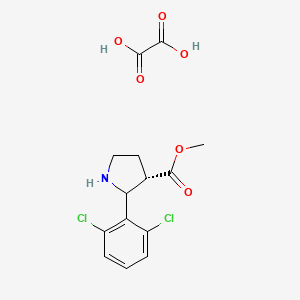![molecular formula C28H20N2O4 B12636419 (3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3R,4’S)-3’-(4-methoxyphenyl)-4’-(naphthalene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-2-one” is a complex organic molecule that features a spiro structure, which is characterized by two rings sharing a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro center and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Spiro Center Formation: This step often involves a key cyclization reaction that forms the spiro linkage between the indole and oxazole rings.
Functional Group Introduction: The methoxyphenyl and naphthalene-2-carbonyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the synthesis process.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction but can include the use of acids, bases, or other catalysts.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the methoxy group will yield a phenol, while reduction of the carbonyl group will yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with indole and oxazole rings are often investigated for their interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological pathways.
Industry
In industry, the compound may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Spiroindolones: Compounds with a spiro linkage involving an indole ring.
Oxazole Derivatives: Compounds containing an oxazole ring.
Naphthalene Derivatives: Compounds containing a naphthalene moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the spiro structure. This combination can impart unique chemical and biological properties, making it distinct from other compounds with similar individual components.
特性
分子式 |
C28H20N2O4 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one |
InChI |
InChI=1S/C28H20N2O4/c1-33-21-14-12-18(13-15-21)25-24(26(31)20-11-10-17-6-2-3-7-19(17)16-20)28(34-30-25)22-8-4-5-9-23(22)29-27(28)32/h2-16,24H,1H3,(H,29,32)/t24-,28+/m1/s1 |
InChIキー |
FSCPIIFZKWTHSB-YWEHKCAJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6NC3=O |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC3(C2C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)
